1-(3,4-dichlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(3,4-dichlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C18H14Cl2F3N3O3 and its molecular weight is 448.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.0364312 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Research on 1-(3,4-dichlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine focuses primarily on its synthesis and potential as a pharmaceutical intermediate. Studies detail various synthetic routes and processes to achieve high yields of this compound, emphasizing its role as an intermediate in the development of pharmaceutical agents. The synthesis involves steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, showcasing the compound's versatility and importance in medicinal chemistry applications (Quan, 2006).
Anticancer Activity
In the realm of anticancer research, this compound derivatives have been investigated for their potential anticancer activities. A particular study synthesized and evaluated 1,2,4-triazine derivatives bearing piperazine amide moiety for their antitumor activity against breast cancer cells, identifying compounds with promising antiproliferative effects comparable to cisplatin. This highlights the compound's significance in developing new anticancer therapeutics (Yurttaş et al., 2014).
Antimicrobial and Biofilm Inhibition
Research extends to the antimicrobial domain, where derivatives of this compound have been synthesized and tested for antibacterial efficacy. Notably, certain derivatives have shown significant antibacterial activities and biofilm inhibition capabilities against various bacterial strains, including E. coli, S. aureus, and MRSA. These findings underscore the compound's potential in addressing bacterial infections and combating biofilm-related issues (Mekky & Sanad, 2020).
Allosteric Enhancement of A1 Adenosine Receptor
Another intriguing application is in the enhancement of A1 adenosine receptor activity. Research on 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, related to the structural family of this compound, demonstrated potent allosteric enhancement of the A1 adenosine receptor. This suggests potential therapeutic applications in neurological disorders or conditions where modulation of adenosine receptor activity is beneficial (Romagnoli et al., 2008).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3N3O3/c19-14-3-1-11(9-15(14)20)17(27)25-7-5-24(6-8-25)16-4-2-12(26(28)29)10-13(16)18(21,22)23/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYJYKNCHZIGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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